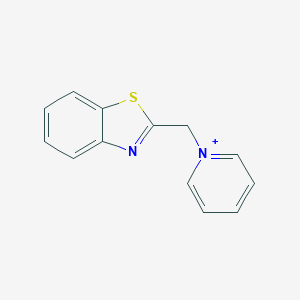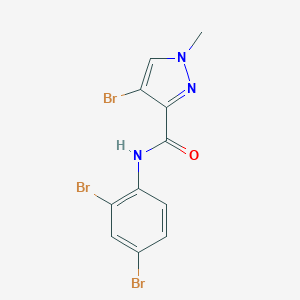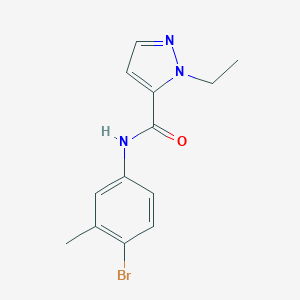
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium, also known as BZM-Py, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium is not fully understood. However, it has been proposed that 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium may act as a chelator for metal ions, which can lead to the formation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium may also inhibit the activity of enzymes that are involved in cancer cell proliferation.
Biochemical and physiological effects:
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the levels of ROS. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation. In addition, 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have potential anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in lab experiments is its high selectivity for metal ions, which makes it a useful tool for studying metal ion homeostasis in biological systems. Another advantage is its potential anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium. One direction is the development of new metal complexes based on 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium, which may exhibit interesting photophysical properties. Another direction is the study of the potential anti-inflammatory and antioxidant activities of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium. In addition, further research is needed to fully understand the mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium involves the reaction of 2-(chloromethyl)benzothiazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have various applications in scientific research. It has been studied as a potential fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been studied for its potential anti-cancer activity.
Eigenschaften
Molekularformel |
C13H11N2S+ |
|---|---|
Molekulargewicht |
227.31 g/mol |
IUPAC-Name |
2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H11N2S/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h1-9H,10H2/q+1 |
InChI-Schlüssel |
LVMJNUWHHFLFPA-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)




![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)




![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)